molecular formula C15H14O4 B6378505 6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% CAS No. 1258633-05-4

6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95%

Cat. No. B6378505
CAS RN: 1258633-05-4
M. Wt: 258.27 g/mol
InChI Key: KPHBVFZFRCVLPM-UHFFFAOYSA-N
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Description

6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% (6-FDP) is a synthetic phenolic compound derived from the condensation of 3,5-dimethoxybenzaldehyde and formic acid. It has been extensively studied in recent years due to its potential applications in scientific research and biomedical applications.

Scientific Research Applications

6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% has been studied extensively in recent years due to its potential applications in scientific research and biomedical applications. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, as a fluorescent dye for imaging, and as a marker for tracking metabolic pathways. Additionally, it has been used to study the structure-activity relationship of various drugs, and to study the effects of drugs on biological systems.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that it acts as a competitive inhibitor of various enzymes, including tyrosinase and cytochrome P450. Additionally, it has been shown to interact with various proteins, including the cytoplasmic domain of the human transferrin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been shown to inhibit the growth of several types of cancer cells, and to induce cell death in some types of cancer cells. Additionally, it has been shown to inhibit the growth of bacteria, and to induce apoptosis in some types of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in laboratory experiments include its high purity, low cost, and ease of synthesis. Additionally, it has a wide range of applications, including enzyme assays, organic synthesis, imaging, and drug development. The main limitation of 6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is its lack of selectivity, as it can interact with various proteins and enzymes.

Future Directions

There are many potential future directions for the study of 6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95%. These include further research into its mechanism of action, its effects on various types of cells and organisms, and its potential applications in drug development. Additionally, further research into its interactions with various proteins and enzymes could lead to the development of more selective compounds. Finally, further research into its synthesis method could lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of 6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% begins with the condensation of 3,5-dimethoxybenzaldehyde and formic acid in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate. This reaction produces a yellow-green solution of 6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in water. The solution is then filtered to remove any impurities, and the 6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is then isolated and purified by recrystallization.

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-6-11(7-13(8-12)19-2)14-5-3-4-10(9-16)15(14)17/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHBVFZFRCVLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685246
Record name 2-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dimethoxyphenyl)-2-formylphenol

CAS RN

1258633-05-4
Record name 2-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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